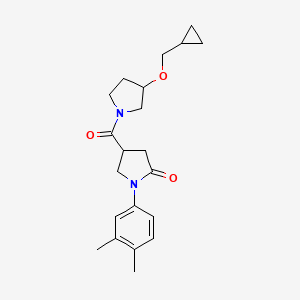

4-(3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H28N2O3 and its molecular weight is 356.466. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings are central to designing novel biologically active compounds for treating human diseases. The interest in pyrrolidine, including its derivatives like pyrrolizines and pyrrolidine-2-one, stems from their ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through "pseudorotation." These properties make pyrrolidine-based compounds versatile in binding to enantioselective proteins, leading to a variety of biological profiles for potential drug candidates. Research highlights the importance of the stereochemistry and spatial orientation of substituents on pyrrolidine rings in achieving targeted biological activities (Li Petri et al., 2021).

Pyrrolidone-based Surfactants

Pyrrolidone rings, closely related to pyrrolidine, exhibit significant surface-active properties when modified, such as in N-alkylated pyrrolidones. These modifications enable pyrrolidone-based surfactants to interact synergistically with anionic surfactants, forming pseudoquaternary ammonium ions that stabilize through hydrophobic bonding. The versatility of pyrrolidone as a substituent enhances the performance of various surfactant structures by improving water solubility, compatibility, and solvency. This adaptability makes pyrrolidone derivatives invaluable in both industrial and academic research, offering a compact head group that favors surfactancy and typically reduces toxicity (Login, 1995).

Hybrid Catalysts in Synthesis

Pyrano[2,3-d]pyrimidine scaffolds, which share structural similarities with pyrrolidine derivatives, demonstrate broad applicability in medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. The use of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds is a testament to the importance of pyrrolidine and its derivatives in facilitating complex chemical reactions. These catalysts, ranging from organocatalysts to nanocatalysts, underscore the compound's role in developing lead molecules through innovative synthetic pathways (Parmar et al., 2023).

properties

IUPAC Name |

4-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-14-3-6-18(9-15(14)2)23-11-17(10-20(23)24)21(25)22-8-7-19(12-22)26-13-16-4-5-16/h3,6,9,16-17,19H,4-5,7-8,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWFOYPMRYKEGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(C3)OCC4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2633752.png)

![[2-(2-ethoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2633753.png)

![N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2633757.png)